molecular formula C20H31NO5 B5963026 4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B5963026
M. Wt: 365.5 g/mol
InChI Key: OKIRRWKCTWJBCE-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenoxyethyl group and an oxalic acid moiety

Properties

IUPAC Name

4-methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-14(2)18-6-5-17(13-16(18)4)20-12-11-19-9-7-15(3)8-10-19;3-1(4)2(5)6/h5-6,13-15H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIRRWKCTWJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC(=C(C=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyethyl Intermediate: The synthesis begins with the preparation of the phenoxyethyl intermediate. This is achieved by reacting 3-methyl-4-propan-2-ylphenol with an appropriate alkylating agent under basic conditions to form the phenoxyethyl derivative.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be accomplished by reacting the phenoxyethyl intermediate with a suitable piperidine precursor under acidic or basic conditions, depending on the specific reaction pathway.

    Oxalic Acid Addition: Finally, the oxalic acid moiety is introduced by reacting the piperidine derivative with oxalic acid or its derivatives under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenoxyethyl or piperidine moieties are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine
  • 3-Methyl-4-propan-2-ylphenoxyethylamine
  • 4-Methylpiperidine

Uniqueness

4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is unique due to the presence of both the phenoxyethyl and oxalic acid moieties, which impart distinct chemical and biological properties

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